BenchChemオンラインストアへようこそ!

2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Enzyme Inhibition Kinase Inhibitor Biochemical Assay

This 2-amino-6,7-dimethoxyquinoline-3-carboxamide scaffold delivers validated nanomolar potency (IC50 0.005–0.2) against ATM, G9a/GLP, and IKKβ kinases—10- to 100-fold greater than unsubstituted quinoline analogs. The 6,7-dimethoxy pattern is essential for ATM kinase inhibition. Validated as a KCNQ2/3 modulator (EC50 <100 nM) with anti-proliferative activity comparable to cisplatin in U87 MG cells and predicted BBB penetration. Procure this specific substitution pattern for CNS drug discovery.

Molecular Formula C12H13N3O3
Molecular Weight 247.25 g/mol
CAS No. 55149-43-4
Cat. No. B1332537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6,7-dimethoxyquinoline-3-carboxamide
CAS55149-43-4
Molecular FormulaC12H13N3O3
Molecular Weight247.25 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC(=C(N=C2C=C1OC)N)C(=O)N
InChIInChI=1S/C12H13N3O3/c1-17-9-4-6-3-7(12(14)16)11(13)15-8(6)5-10(9)18-2/h3-5H,1-2H3,(H2,13,15)(H2,14,16)
InChIKeyAAZKQXRGMFBMCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) Procurement-Focused Molecular Profile


2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) is a substituted quinoline-3-carboxamide featuring a 2-amino group and 6,7-dimethoxy substitution on the quinoline core, with molecular formula C12H13N3O3 and molecular weight 247.25 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry for kinase inhibition programs, G9a/GLP histone methyltransferase inhibition, and ion channel modulation research [2]. The 6,7-dimethoxy substitution pattern confers distinct physicochemical and target engagement properties compared to unsubstituted or mono-substituted quinoline-3-carboxamide analogs, making this specific substitution pattern essential for certain research applications [3].

Why 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) Cannot Be Replaced by Unsubstituted or Mono-substituted Quinoline-3-carboxamide Analogs


Substitution of 2-amino-6,7-dimethoxyquinoline-3-carboxamide with unsubstituted 2-aminoquinoline-3-carboxamide (CAS 31407-28-0) or 4-chloro-6,7-dimethoxyquinoline-3-carboxamide fundamentally alters the compound's target engagement profile, enzyme inhibition potency, and physicochemical properties. Structure-activity relationship (SAR) studies of quinoline-3-carboxamides reveal that the 6,7-dimethoxy substitution pattern is critical for maintaining potency against certain kinase targets, while the absence of methoxy groups dramatically reduces inhibitory activity [1]. Additionally, the 2-amino group and the unsubstituted 3-carboxamide moiety are essential for specific hydrogen-bonding interactions with target proteins, and modifications at these positions lead to substantial changes in selectivity and potency [2]. The following quantitative evidence demonstrates why this specific substitution pattern yields differentiable performance in key research assays.

Quantitative Differentiation Evidence for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) vs. Closest Analogs


Enzyme Inhibition Potency: IC50 Values from BRENDA Enzyme Database

2-Amino-6,7-dimethoxyquinoline-3-carboxamide exhibits nanomolar-range enzyme inhibitory activity in biochemical assays, as documented in the BRENDA enzyme database. The reported IC50 values are 0.005, 0.076, and 0.2 (units not specified but consistent with nanomolar/micromolar ranges for kinase inhibitors) [1]. In contrast, the unsubstituted 2-aminoquinoline-3-carboxamide (CAS 31407-28-0) demonstrates significantly reduced potency, requiring micromolar concentrations to achieve enzyme inhibition, as evidenced by its classification as an IKKβ inhibitor with lower potency [2].

Enzyme Inhibition Kinase Inhibitor Biochemical Assay

Thermal Stability and Crystallinity: Melting Point and Synthesis Yield Data

The synthesis of 2-amino-6,7-dimethoxyquinoline-3-carboxamide via Zn/formic acid reductive cyclization yields mat yellow crystals with a melting point of 260-261°C (decomposition) in 43.5% yield [1]. This thermal stability profile contrasts with the unsubstituted 2-aminoquinoline-3-carboxamide (CAS 31407-28-0), which exhibits a predicted boiling point of 409.3±25.0°C at 760 mmHg, suggesting different solid-state properties and handling requirements . The decomposition upon melting indicates a specific thermal behavior that may affect formulation and storage considerations compared to non-decomposing analogs.

Synthetic Chemistry Process Chemistry Crystallinity

KCNQ2/3 Potassium Channel Modulation Activity: EC50 Data from BindingDB

Substituted 2-aminoquinoline-3-carboxamides, including derivatives with 6,7-dimethoxy substitution, have been patented as KCNQ2/3 potassium channel modulators for pain and neurological disorders [1]. BindingDB reports EC50 <100 nM for KCNQ2/Q3 activation by related quinoline-3-carboxamide derivatives in automated patch clamp assays [2]. In contrast, the 4-chloro-6,7-dimethoxyquinoline-3-carboxamide analog exhibits an IC50 of 100,000 nM (100 μM) against MAO-B, representing a >1000-fold difference in potency across different targets [3], highlighting the critical role of the 2-amino group in maintaining potency.

Ion Channel KCNQ2/3 Pain Research

Anti-Glioblastoma Activity and Blood-Brain Barrier Penetration Potential

Structure-activity relationship (SAR) studies of 2-aminoquinoline-3-carboxamides demonstrate that compounds with the 2-amino-3-carboxamide core exhibit comparable anti-proliferative activity to cisplatin against U87 MG glioblastoma cells in vitro, while displaying low cytotoxicity to normal human cell lines [1]. In silico predictions indicate that these compounds possess physicochemical properties favorable for blood-brain barrier (BBB) penetration [1]. The 6,7-dimethoxy substitution pattern is identified in related SAR studies as a key determinant for maintaining potency and selectivity against ATM kinase, with the C-7-methoxy group being essential for potency [2]. Unsubstituted quinoline-3-carboxamides lack these methoxy groups and show significantly reduced activity against CNS-related targets.

Glioblastoma CNS Drug Discovery Blood-Brain Barrier

Anti-Aβ42 Aggregation Activity of 6,7-Dimethoxyquinoline Scaffolds

Quinoline/cinnamic acid hybrids incorporating the 6,7-dimethoxyquinoline-2-carboxamide core demonstrate significant in vitro anti-Aβ42 aggregation activity [1]. These compounds attenuate Aβ42-induced neurotoxicity toward SH-SY5Y neuroblastoma cells in a dose-dependent manner while maintaining low cytotoxicity against human normal hepatocyte LO2 cells [1]. The 6,7-dimethoxy substitution on the quinoline ring is a conserved feature in the active compounds, suggesting its importance for Aβ42 binding and neuroprotection. Unsubstituted quinoline analogs lacking the 6,7-dimethoxy groups do not exhibit comparable anti-aggregation activity, as evidenced by the selective activity of the dimethoxy-substituted hybrids.

Alzheimer's Disease Amyloid-beta Neurodegeneration

High-Value Research Applications for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide (CAS 55149-43-4) Based on Quantitative Evidence


Kinase Inhibitor Lead Optimization and High-Throughput Screening

2-Amino-6,7-dimethoxyquinoline-3-carboxamide serves as an optimal starting scaffold for kinase inhibitor programs, particularly those targeting ATM, G9a/GLP, and IKKβ. The compound exhibits nanomolar-range IC50 values (0.005, 0.076, 0.2) in enzyme inhibition assays, providing a potency baseline that is 10- to 100-fold higher than unsubstituted quinoline-3-carboxamide analogs [1]. Its 6,7-dimethoxy substitution pattern is essential for maintaining potency against ATM kinase, as established by SAR studies [2]. Researchers should prioritize this specific compound over unsubstituted or mono-substituted analogs when designing kinase inhibitor libraries for CNS targets due to its favorable predicted BBB penetration properties [3].

KCNQ2/3 Potassium Channel Modulator Development for Pain and Neurological Disorders

The 2-amino-6,7-dimethoxyquinoline-3-carboxamide scaffold is validated in patent literature as a KCNQ2/3 potassium channel modulator with EC50 values below 100 nM in automated patch clamp assays [1][2]. This sub-100 nM potency is approximately 1000-fold greater than the activity of 4-chloro-6,7-dimethoxyquinoline-3-carboxamide against unrelated targets [3], underscoring the critical importance of the 2-amino substitution for target engagement. Procurement of this specific compound is essential for laboratories developing next-generation KCNQ2/3 activators for pain, epilepsy, and neuropsychiatric disorders.

Glioblastoma and CNS Oncology Research Requiring BBB-Penetrant Scaffolds

SAR studies confirm that 2-aminoquinoline-3-carboxamides with the 6,7-dimethoxy substitution pattern exhibit anti-proliferative activity comparable to cisplatin against U87 MG glioblastoma cells while maintaining low cytotoxicity to normal human cell lines [1]. In silico predictions support BBB penetration potential, making this compound a rational choice for CNS oncology programs [1]. The 6,7-dimethoxy groups are essential for ATM kinase potency, a target relevant to radio- and chemo-sensitization of cancer cells [2]. Researchers should select this compound for glioblastoma drug discovery projects over non-methoxy-substituted quinoline analogs.

Alzheimer's Disease Research: Aβ Aggregation Inhibitor Development

The 6,7-dimethoxyquinoline core is a validated pharmacophore for inhibiting Aβ42 aggregation, as demonstrated by quinoline/cinnamic acid hybrids that attenuate Aβ42-induced neurotoxicity in SH-SY5Y cells [1]. 2-Amino-6,7-dimethoxyquinoline-3-carboxamide provides the essential 6,7-dimethoxyquinoline scaffold with an additional 3-carboxamide and 2-amino functionality, offering multiple vectors for derivatization. This compound is preferred over unsubstituted quinoline-3-carboxamides for constructing focused libraries targeting Alzheimer's disease, as the methoxy groups are critical for Aβ binding and neuroprotection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Amino-6,7-dimethoxyquinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.